molecular formula C30H40N2O B14289691 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 119894-97-2

1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14289691
CAS No.: 119894-97-2
M. Wt: 444.7 g/mol
InChI Key: PUHDNGMPKCXNCZ-UHFFFAOYSA-N
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Description

1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 4-tetradecylphenylhydrazine with naphthalen-2-one under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-one oxides, while reduction can produce naphthalen-2-amine derivatives.

Scientific Research Applications

1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s hydrophobic tetradecylphenyl group allows it to interact with lipid membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
  • 1-[2-(4-Methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
  • 1-[2-(4-Chlorophenyl)hydrazinylidene]naphthalen-2(1H)-one

Uniqueness

1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its long hydrophobic tetradecyl chain, which imparts distinct physicochemical properties compared to other hydrazone derivatives. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in biological and medicinal applications.

Properties

CAS No.

119894-97-2

Molecular Formula

C30H40N2O

Molecular Weight

444.7 g/mol

IUPAC Name

1-[(4-tetradecylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C30H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-19-22-27(23-20-25)31-32-30-28-18-15-14-17-26(28)21-24-29(30)33/h14-15,17-24,33H,2-13,16H2,1H3

InChI Key

PUHDNGMPKCXNCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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